molecular formula C7H9NS B147308 2-(Methylthio)aniline CAS No. 2987-53-3

2-(Methylthio)aniline

Cat. No. B147308
Key on ui cas rn: 2987-53-3
M. Wt: 139.22 g/mol
InChI Key: WBRPQQSADOCKCH-UHFFFAOYSA-N
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Patent
US05426085

Procedure details

2-(amino)thiophenol and 2-(methylthio)aniline were purchased from Aldrich Chemical Company.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1S.[CH3:9][S:10][C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13]>>[CH2:9]([S:10][C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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